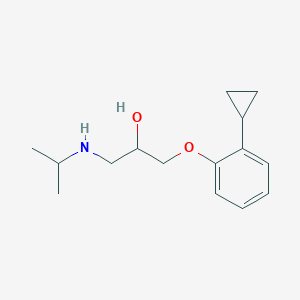
Procinolol
Übersicht
Beschreibung
Procinolol is a beta-adrenergic receptor antagonist, a group of pharmaceutical drugs that lower heart rhythm and blood pressure . It is not known to be marketed anywhere in the world as of 2021 .
Molecular Structure Analysis
Procinolol has the IUPAC name 1-(2-Cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol . Its chemical formula is C15H23NO2, and it has a molar mass of 249.354 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Oncological Research
Propranolol (Procinolol), a beta-adrenergic receptor antagonist, has been investigated for its potential in cancer treatment. Research indicates that Procinolol can influence cellular proliferation, immune system interactions, angiogenesis, and tumor cell sensitivity to treatments. Its effectiveness in the metastatic cascade, especially post-surgery, highlights its potential in cancer therapy. Ongoing clinical trials are examining its anticancer effects in various cancers, suggesting a need for further investigation (Pantziarka et al., 2016).
Proteomics in Cancer Biomarker Discovery
Proteomics, the study of proteins in biological systems, is a key method in cancer research. It assists in understanding molecular events in carcinogenesis and in identifying diagnostic markers and therapeutic targets. Mass spectrometry-based proteomics is particularly significant for discovering and validating cancer biomarkers (Hood, Stewart, & Conrads, 2009).
Bone Metabolism Research
Procinolol has been studied for its effects on bone metabolism. In spontaneously hypertensive rats, which exhibit osteoporosis symptoms, Procinolol treatment increased bone mass without affecting blood pressure. This suggests its potential role in treating osteoporosis and improving bone health (Sato, Arai, Goto, & Togari, 2010).
Cardiac and Gene Expression Studies
In the non-target species Daphnia magna, Procinolol affected cardiac function and gene expression. The study revealed diverse effects on heart rate and gene expression, suggesting that Procinolol could act as an endocrine disruptor. This highlights the challenges in predicting the ecological impact of pharmaceutical ingredients based on human-centric studies (Jeong et al., 2018).
Antitumor Effects
Procinolol has demonstrated antitumor effects in various cancer models, including breast cancer. When combined with a tumor vaccine model, Procinolol enhanced immune responses against breast cancer in mice, indicating its potential as an immunomodulator in cancer therapy (Ashrafi et al., 2018).
Cancer Cell Growth Inhibition
Studies on cervical cancer cells showed that Procinolol selectively inhibits growth by affecting the cGMP/PKG pathway. This provides insight into the molecular mechanism of Procinolol's action in cervical cancer, suggesting its potential as a therapeutic agent (Gong et al., 2019).
Proteomics in Clinical Application
Proteomic technologies have been applied in medicine to improve understanding of cancer pathogenesis, develop tumor biomarkers, and customize therapy. Proteomics holds promise in revolutionizing clinical practices related to cancer diagnosis and treatment (Colantonio & Chan, 2005).
Eigenschaften
IUPAC Name |
1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12/h3-6,11-13,16-17H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAGQMIEWAAKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27325-18-4 (mono-hydrochloride) | |
| Record name | Procinolol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90865362 | |
| Record name | 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Procinolol | |
CAS RN |
27325-36-6 | |
| Record name | Procinolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27325-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procinolol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCINOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLJ0HIL21J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



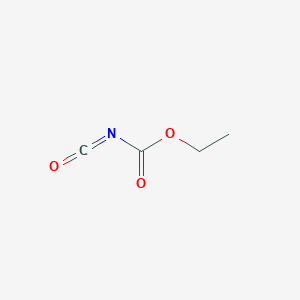
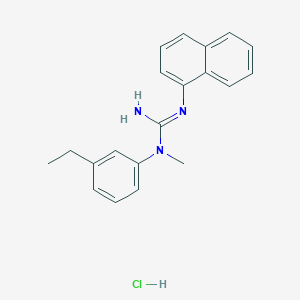
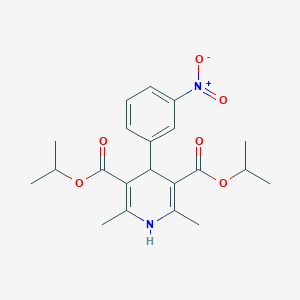
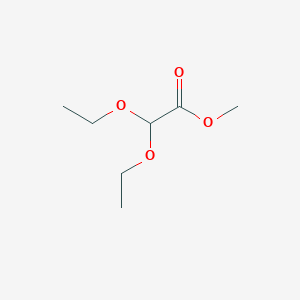
![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)
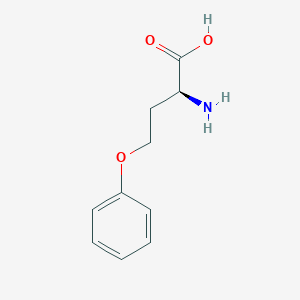
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)
![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)
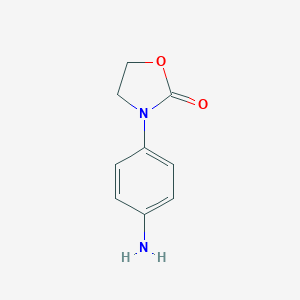
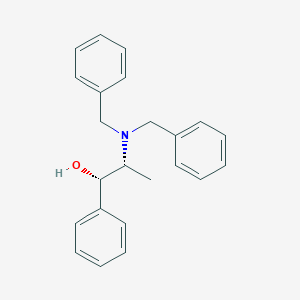
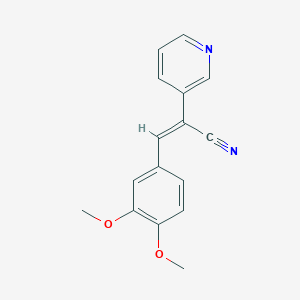
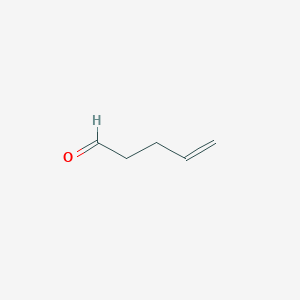
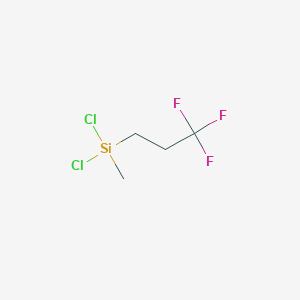
![N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride](/img/structure/B109685.png)